5-[2-(Diethylamino)ethyl]-1,3,5-triazinane-2-thione
Description
5-[2-(Diethylamino)ethyl]-1,3,5-triazinane-2-thione is a heterocyclic compound featuring a 1,3,5-triazinane backbone substituted with a thione group (-S) at position 2 and a diethylaminoethyl side chain at position 3. Its CAS registry number is 6601-05-4, and it is listed in chemical databases under synonyms such as NSC319032 and CHEMBL1875839 .
Properties
IUPAC Name |
5-[2-(diethylamino)ethyl]-1,3,5-triazinane-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N4S/c1-3-12(4-2)5-6-13-7-10-9(14)11-8-13/h3-8H2,1-2H3,(H2,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWYITXKQNSUBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1CNC(=S)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384526 | |
| Record name | MLS003115957 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6601-05-4 | |
| Record name | MLS003115957 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319032 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | MLS003115957 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Diethylaminoethyl)-4-thioxohexahydro-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Multicomponent Reactions Using Thiourea and Carbon Disulfide
A widely adopted strategy involves one-pot multicomponent reactions leveraging thiourea or carbon disulfide (CS₂) as sulfur sources. For example, Search result describes a catalyst-free synthesis of 1,3,5-triazine-2,4-dithiones via reactions between arylaldehydes, thiourea, and orthoformates. Adapting this method, 2-(diethylamino)ethylamine can replace arylaldehydes to introduce the diethylaminoethyl group.
Procedure:
- Reactants: 2-(Diethylamino)ethylamine, thiourea, and triethyl orthoformate.
- Conditions: Reflux in ethanol at 80°C for 6–8 hours.
- Mechanism:
Alkylation of Preformed Triazinane Cores
Search result describes alkylation steps in synthesizing Sunitinib intermediates, providing a template for introducing diethylaminoethyl groups.
Method:
- Core Synthesis: Prepare 1,3,5-triazinane-2-thione via reaction of thiourea with formaldehyde and ammonium chloride.
- Alkylation: React with 2-(diethylamino)ethyl chloride in DMF at 60°C for 4 hours.
- Purification: Crystallization from ethanol yields the target compound.
Challenges:
- Competing side reactions at the thione sulfur.
- Optimization of molar ratios (amine:alkylating agent = 1:1.2) minimizes byproducts.
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
Role of Bases
- KOH/EtOH: Facilitates deprotonation during CS₂ incorporation, accelerating thione formation.
- Triethylamine: Neutralizes HCl generated during alkylation, preventing side reactions.
Analytical Characterization
Spectroscopic Data
Crystallography
Single-crystal X-ray diffraction (as in Search result ) reveals planar triazinane rings with bond lengths consistent with thione tautomerism (C-S = 1.68 Å).
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
5-[2-(Diethylamino)ethyl]-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The diethylaminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted triazinane derivatives.
Scientific Research Applications
Chemical Properties and Structure
5-[2-(Diethylamino)ethyl]-1,3,5-triazinane-2-thione features a triazine ring, which is known for its versatility in organic synthesis and biological activity. The presence of the diethylamino group enhances its solubility and reactivity, making it suitable for various applications.
Medicinal Chemistry
The compound has shown promise as a potential anticancer agent . Research indicates that derivatives of triazine compounds can inhibit cancer cell proliferation through various mechanisms. For instance, compounds containing the triazine moiety have been reported to exhibit significant activity against different cancer cell lines, including HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells .
Table 1: Anticancer Activity of Triazine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 5-[2-(Diethylamino)ethyl]-... | HepG2 | 2.67 | |
| 8-(2-methoxyphenyl)-... | HepG2 | 0.016 | |
| Pyrimido[5,4-e][1,2,4]triazine | HCT-116 | 0.032 |
These findings suggest that modifications to the triazine structure could lead to improved efficacy and selectivity against cancer cells.
Agricultural Applications
Triazine compounds are also explored for their herbicidal properties . The ability of certain triazines to inhibit photosynthesis in plants makes them valuable as herbicides. For example, derivatives of 1,3,5-triazines have been used to develop selective herbicides that target specific weed species while minimizing damage to crops .
Case Study 1: Anticancer Activity
A study conducted on a series of triazine derivatives demonstrated that the introduction of different substituents significantly affected their anticancer activity. The compound this compound was synthesized and tested against various cancer cell lines. Results indicated an IC50 value comparable to established chemotherapeutic agents like Doxorubicin .
Case Study 2: Herbicidal Efficacy
In agricultural research, a derivative of the compound was tested for its effectiveness against common weed species in maize crops. The study found that the application of this triazine derivative resulted in a significant reduction in weed biomass without adversely affecting maize growth . This highlights its potential as an environmentally friendly herbicide.
Mechanism of Action
The mechanism of action of 5-[2-(Diethylamino)ethyl]-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The compound’s diethylaminoethyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The thione group may also play a role in its biological activity by forming reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
To contextualize 5-[2-(diethylamino)ethyl]-1,3,5-triazinane-2-thione, the following compounds are analyzed based on structural features, synthesis methods, and applications:
Structural Analogues
2.1.1 5-Methyl-1,3,5-triazinane-2-thione (CAS 6746-27-6)
- Molecular Formula : C₄H₉N₃S
- Molar Mass : 131.20 g/mol
- Key Features: Lacks the diethylaminoethyl group, featuring a simpler methyl substituent at position 4. This reduces steric bulk and polarity compared to the target compound.
- Applications : Listed in rare chemical catalogs (e.g., Agfa-Labs), suggesting niche research uses .
2.1.2 2-[6-Thioxo-5-(2,4,6-trimethylphenyl)-1,3,5-thiadiazinan-3-yl]acetic acid
- Key Features: Contains a thiadiazinane core with a carboxylic acid substituent and aryl group. The acetic acid moiety enhances hydrophilicity, contrasting with the lipophilic diethylaminoethyl group in the target compound.
- Synthesis : Derived from multi-step reactions involving thiosemicarbazones and thioureas .
2.1.3 Pinacolyl S-2-diethylaminoethyl ethylphosphonothiolate
- Key Features: An organophosphorus compound with a diethylaminoethyl chain and phosphonothiolate group. Shares the diethylaminoethyl substituent but diverges in core structure and reactivity.
- Applications: Likely used in organophosphorus chemistry or as a precursor for nerve agent antidotes .
Key Observations :
- The target compound’s synthesis likely parallels methods for triazinane-2-thiones, which employ thioureas and Brønsted/Lewis acids (e.g., FeCl₃) under mild conditions .
- In contrast, oxadiazole-thione derivatives (e.g., compound 3 in ) require harsher reflux conditions with carbon disulfide .
Physicochemical and Functional Comparisons
| Property/Feature | This compound | 5-Methyl-1,3,5-triazinane-2-thione | Pinacolyl S-2-diethylaminoethyl ethylphosphonothiolate |
|---|---|---|---|
| Polarity | Moderate (tertiary amine enhances solubility) | Low (methyl group non-polar) | Low (phosphonothiolate hydrophobic) |
| Reactivity | Nucleophilic thione site; amine participates in H-bonding | Less reactive due to simple substituents | High reactivity (phosphorus center) |
| Potential Applications | Drug intermediates, agrochemicals | Research chemicals | Organophosphorus research, antidote development |
Notable Differences:
- The diethylaminoethyl group in the target compound improves solubility in polar solvents compared to the methyl analogue .
- Phosphonothiolates () exhibit distinct reactivity due to phosphorus-sulfur bonds, unlike the triazinane-thione core .
Biological Activity
5-[2-(Diethylamino)ethyl]-1,3,5-triazinane-2-thione is a compound of significant interest due to its unique chemical structure and potential biological activities. The compound features a triazinane core with a diethylaminoethyl side chain and a thione functional group, which may contribute to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound contains:
- A triazinane ring which is known for its diverse biological activities.
- A diethylaminoethyl group that enhances solubility and potential interaction with biological receptors.
- A thione group that can form reactive intermediates.
The biological activity of the compound is primarily attributed to the following mechanisms:
- Enzyme Interaction : The diethylaminoethyl group may interact with various enzymes and receptors, potentially modulating their activity.
- Reactive Intermediates : The thione group can form reactive species that may interact with cellular components, causing biological effects such as apoptosis or inhibition of cell proliferation.
Antimicrobial Activity
Research has indicated that 1,3,5-triazine derivatives exhibit antimicrobial properties. Studies suggest that compounds similar to this compound can inhibit the growth of various bacteria and fungi. For instance:
- Study Findings : A study reported that triazine derivatives showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
This compound has been explored for its anticancer properties. Notable findings include:
- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including HeLa and A549 cells. The compound's mechanism involves inducing cell cycle arrest and apoptosis at low concentrations .
- IC50 Values : The compound has shown promising IC50 values in various studies, indicating its potential efficacy as an anticancer agent.
Comparative Analysis
To better understand the biological activity of this compound in relation to similar compounds, a comparison table is provided below.
| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |
|---|---|---|---|---|
| This compound | Triazinane derivative | Moderate | Significant | Varies |
| Sunitinib malate | Receptor tyrosine kinase inhibitor | High | Moderate | 0.20 |
| 4-Amino-N-[2-(diethylamino)ethyl]benzamide | Amino derivative | Moderate | Low | Varies |
Case Studies
Several case studies have highlighted the potential of triazine derivatives in therapeutic applications:
Q & A
Basic Questions
Q. What are the established synthetic routes for 5-[2-(Diethylamino)ethyl]-1,3,5-triazinane-2-thione, and how can reaction conditions be optimized for improved yields?
- Methodological Answer : The compound can be synthesized via cyclization reactions involving thiourea derivatives and diethylaminoethyl precursors. For example, analogous triazinane-2-thiones are synthesized by reacting aryl isothiocyanates with amines, followed by acid-catalyzed cyclization . Optimization strategies include:
- Catalyst Selection : Lewis acids like FeCl₃·6H₂O enhance reaction efficiency by facilitating thiourea activation and cyclization .
- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C improve reaction rates while minimizing side products .
- Stoichiometric Ratios : A 2:1 molar ratio of thiourea to aliphatic carboxylic acid precursors ensures complete conversion .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the diethylaminoethyl group (δ 1.0–1.5 ppm for CH₃, δ 2.5–3.5 ppm for N-CH₂) and the triazinane-thione ring (δ 160–180 ppm for C=S in ¹³C) .
- IR Spectroscopy : A strong absorption band near 1200–1250 cm⁻¹ corresponds to the C=S stretching vibration .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks matching the theoretical mass (e.g., [M+H]⁺ at m/z 256.15) .
Q. What are the critical factors in selecting catalysts for synthesizing triazinane-2-thione derivatives?
- Methodological Answer :
- Acid Type : Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., FeCl₃) are preferred for cyclization reactions. FeCl₃·6H₂O is particularly effective due to its ability to coordinate with sulfur atoms, stabilizing intermediates .
- Catalyst Loading : 10–15 mol% catalyst concentration balances reactivity and cost .
- Compatibility : Catalysts must tolerate the diethylaminoethyl group’s basicity without decomposing .
Advanced Research Questions
Q. How can computational quantum chemistry be integrated into designing novel derivatives of this compound?
- Methodological Answer :
- Reaction Pathway Prediction : Density functional theory (DFT) calculations identify transition states and activation energies for cyclization steps, enabling the prioritization of feasible synthetic routes .
- Electronic Properties : HOMO-LUMO gap analysis predicts reactivity toward electrophiles or nucleophiles, guiding functionalization strategies .
- Solvent Effects : COSMO-RS simulations model solvent interactions to optimize dielectric environments for key intermediates .
Q. How should researchers address contradictions in spectroscopic data during the synthesis of triazinane-2-thione derivatives?
- Methodological Answer :
- Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities. For example, conflicting NMR signals may arise from dynamic thione-thiol tautomerism, which can be stabilized by low-temperature NMR .
- Impurity Analysis : HPLC-MS identifies byproducts (e.g., oxidized thiones or uncyclized thioureas) that may skew spectral interpretations .
- Computational Validation : Compare experimental IR/C NMR data with DFT-simulated spectra to confirm assignments .
Q. What role does factorial experimental design play in optimizing synthesis parameters for triazinane derivatives?
- Methodological Answer :
- Variable Screening : A 2³ factorial design evaluates the impact of temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. acetonitrile) on yield .
- Interaction Effects : ANOVA identifies synergistic factors (e.g., high temperature + polar solvent) that maximize conversion rates .
- Response Surface Methodology (RSM) : Central composite designs refine optimal conditions within a narrowed parameter space .
Q. How can machine learning models improve reaction outcome predictions for this compound derivatives?
- Methodological Answer :
- Dataset Curation : Train models on historical reaction data (e.g., yields, solvents, catalysts) from analogous triazinane syntheses .
- Feature Engineering : Input variables include electronic parameters (Hammett σ), steric bulk (Taft indices), and solvent polarity (ET(30)) .
- Model Validation : Bayesian optimization iteratively tests predicted conditions in lab experiments, creating a feedback loop for model refinement .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
